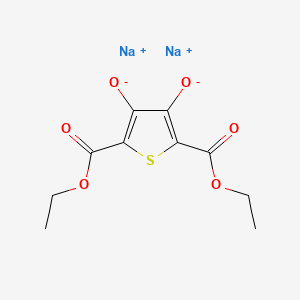
2,5-Distyrylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Distyrylpyrazine is an organic compound with the molecular formula C20H16N2. It is known for its photo-polymerizability in the crystalline state, making it a subject of interest in various scientific fields . The compound crystallizes in the orthorhombic system and has unique structural properties that contribute to its reactivity and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Distyrylpyrazine can be synthesized through the reaction of pyrazine with styrene derivatives under specific conditions. One common method involves the use of a base-catalyzed reaction where pyrazine is reacted with styrene in the presence of a strong base such as potassium hydroxide . The reaction typically requires heating and can be carried out in a solvent like dimethyl sulfoxide.
Industrial Production Methods
For industrial production, this compound can be synthesized using supercritical fluid technologies. This method involves the precipitation of the compound from a solvent like chlorodifluoromethane under supercritical conditions, which enhances the photoreactivity of the resulting product .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Distyrylpyrazine undergoes various chemical reactions, including:
Photopolymerization: When exposed to light, especially ultraviolet light, this compound can undergo photopolymerization to form cyclobutane rings.
Photodepolymerization: The compound can also be depolymerized back to its monomer form under specific light conditions.
Common Reagents and Conditions
Photopolymerization: Requires ultraviolet light and can be carried out in the crystalline state or in solution.
Photodepolymerization: Typically requires trifluoroacetic acid solution and exposure to sunlight or specific wavelengths of light.
Major Products Formed
Photopolymerization: Forms cyclobutane-containing oligomers and polymers.
Photodepolymerization: Reverts to the original monomer, this compound.
Applications De Recherche Scientifique
2,5-Distyrylpyrazine has several applications in scientific research:
Optoelectronic Devices: Used in the development of electroluminescent devices due to its strong photoluminescent properties.
Nanostructures: Studied for its unique properties when adsorbed on substrates like gold, making it useful in nanotechnology and surface science.
Polymer Science: Its ability to undergo photopolymerization makes it valuable in the study of polymerization mechanisms and the development of new polymer materials.
Mécanisme D'action
The primary mechanism by which 2,5-Distyrylpyrazine exerts its effects is through photochemical reactions. When exposed to light, the ethylenic double bonds in the molecule interact to form cyclobutane rings, leading to polymerization . This process is influenced by the wavelength of light and the physical state of the compound (e.g., crystalline or in solution) .
Comparaison Avec Des Composés Similaires
2,5-Distyrylpyrazine is unique due to its ability to undergo four-center photopolymerization. Similar compounds include:
Dibenzyltidenebenzene diacetonitrile: Another diolefinic compound used in polymer synthesis.
1,4-Bis[β-pyridyl-(2)-vinyl]benzene: Known for its crystalline polymerization properties.
These compounds share some photochemical properties but differ in their specific reactivity and applications, highlighting the unique characteristics of this compound.
Propriétés
IUPAC Name |
2,5-bis[(E)-2-phenylethenyl]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c1-3-7-17(8-4-1)11-13-19-15-22-20(16-21-19)14-12-18-9-5-2-6-10-18/h1-16H/b13-11+,14-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIGGPOKWXIDNO-PHEQNACWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CN=C(C=N2)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CN=C(C=N2)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,7a-dihydro-1H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one](/img/structure/B577065.png)













